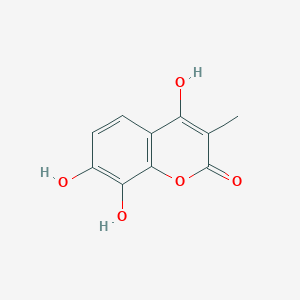
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Trihydroxy-3-méthyl-2H-chromén-2-one est un dérivé de la coumarine, une classe de composés connus pour leurs diverses activités biologiques. Ce composé est caractérisé par la présence de trois groupes hydroxyles et d’un groupe méthyle attachés à la structure de base du chromén-2-one.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4,7,8-Trihydroxy-3-méthyl-2H-chromén-2-one peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de condensation de Pechmann, qui est la condensation de phénols avec des β-cétoesters en présence d’un catalyseur acide . Cette méthode utilise à la fois des catalyseurs homogènes tels que l’acide sulfurique concentré, l’acide trifluoroacétique et des acides de Lewis comme le chlorure d’aluminium, le chlorure de zinc, le tétrachlorure de zirconium et le tétrachlorure de titane . Des catalyseurs hétérogènes tels que des résines échangeuses de cations, des composites résine Nafion/silice et des zéolithes H-BEA sont également utilisés .
Méthodes de production industrielle
La production industrielle de dérivés de la coumarine, y compris le 4,7,8-Trihydroxy-3-méthyl-2H-chromén-2-one, implique souvent des réactions de condensation de Pechmann à grande échelle. Le choix du catalyseur et des conditions réactionnelles peut varier en fonction du rendement et de la pureté souhaités du produit. Les approches de la chimie verte, telles que l’utilisation de solvants et de catalyseurs respectueux de l’environnement, sont de plus en plus adoptées dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
4,7,8-Trihydroxy-3-méthyl-2H-chromén-2-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des quinones.
Réduction : Le groupe carbonyle dans le noyau du chromén-2-one peut être réduit pour former des dérivés dihydro.
Substitution : Les groupes hydroxyles peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés dihydro.
Substitution : Dérivés de la coumarine alkylés ou acylés.
Applications de la recherche scientifique
4,7,8-Trihydroxy-3-méthyl-2H-chromén-2-one a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antioxydantes et antimicrobiennes potentielles.
Médecine : Étudié pour ses activités anticancéreuses, anti-inflammatoires et anticoagulantes potentielles.
Industrie : Utilisé dans la production d’agents de blanchiment optique, de photosensibilisateurs et de colorants fluorescents
Applications De Recherche Scientifique
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and anticoagulant activities.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes
Mécanisme D'action
Les effets biologiques du 4,7,8-Trihydroxy-3-méthyl-2H-chromén-2-one sont principalement attribués à sa capacité à interagir avec diverses cibles moléculaires et voies. Par exemple, son activité antioxydante est due à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. Ses effets anti-inflammatoires sont médiés par l’inhibition des enzymes et des cytokines pro-inflammatoires . L’activité anticancéreuse du composé est liée à sa capacité à induire l’apoptose et à inhiber la prolifération cellulaire .
Comparaison Avec Des Composés Similaires
4,7,8-Trihydroxy-3-méthyl-2H-chromén-2-one peut être comparé à d’autres dérivés de la coumarine tels que :
4,6,7-Trihydroxy-2H-chromén-2-one : Structure similaire mais positions différentes des groupes hydroxyles.
4,7,8-Triméthoxy-3,5-diméthyl-chromén-2-one : Contient des groupes méthoxy au lieu de groupes hydroxyles
Ces composés partagent des structures de base similaires mais diffèrent par leurs substituants, ce qui entraîne des variations dans leurs activités biologiques et leurs applications .
Propriétés
Numéro CAS |
23296-96-0 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
4,7,8-trihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-7(12)5-2-3-6(11)8(13)9(5)15-10(4)14/h2-3,11-13H,1H3 |
Clé InChI |
KIOWRWYHNBIFSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
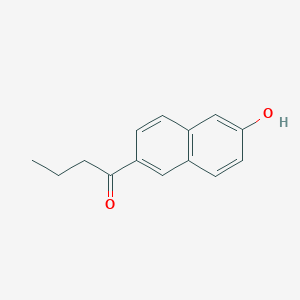
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
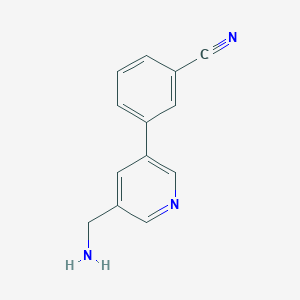
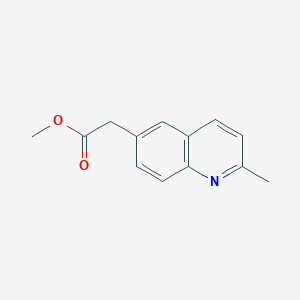
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

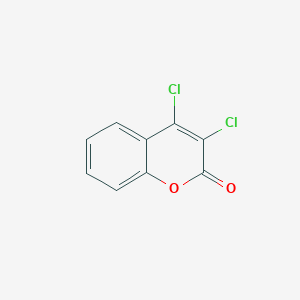
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
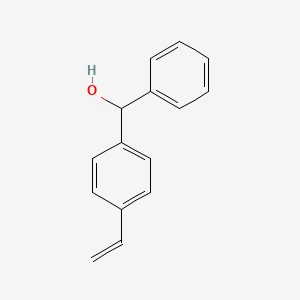

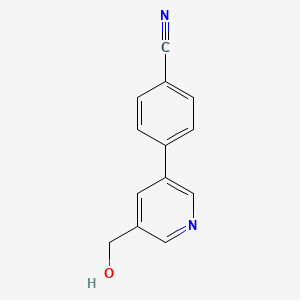
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

